molecular formula C22H26N2O2 B2439873 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide CAS No. 941991-84-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

Cat. No.: B2439873
CAS No.: 941991-84-0
M. Wt: 350.462
InChI Key: QBQQOBPRODWYTC-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a chemical compound with the molecular formula C 22 H 26 N 2 O 2 and a molecular weight of 350.5 g/mol . This tetrahydroquinoline derivative is designed for research applications and is part of a class of compounds that have shown significant potential in biomedical research. Compounds based on the tetrahydroquinoline scaffold, particularly those incorporating a benzamide group, have been identified in high-throughput screening for their binding affinity at novel sites and are investigated for potential anticonvulsant activity . Furthermore, closely related tetrahydroquinazolinone derivatives are recognized in scientific literature for their application as inhibitors of key enzymes like PARP (Poly [ADP-ribose] polymerase), which is a prominent target in oncology and other therapeutic areas . The structural features of this compound, including the isopentyl chain and the 3-methylbenzamide moiety, are critical for its physicochemical properties and its interaction with biological targets. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use. All information provided is for educational and research purposes. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15(2)11-12-24-20-9-8-19(14-17(20)7-10-21(24)25)23-22(26)18-6-4-5-16(3)13-18/h4-6,8-9,13-15H,7,10-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQQOBPRODWYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using suitable alkylating agents.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the quinoline intermediate with 3-methylbenzoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety or quinoline core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

Uniqueness

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the quinoline core and benzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Overview

The compound features a tetrahydroquinoline core substituted with a 3-methylbenzamide moiety. This specific structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, affecting metabolic pathways.

2. Receptor Modulation:
It could act as an agonist or antagonist at various receptors, influencing physiological responses.

3. Signal Transduction Pathways:
The compound may alter cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities. The presence of the tetrahydroquinoline framework is often associated with the scavenging of free radicals, which could reduce oxidative stress in cells.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents, this compound might protect neuronal cells from apoptosis induced by various stressors. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activities of compounds related to this compound. Below is a summary table of relevant findings:

Study ReferenceBiological ActivityEC50 (μM)Observations
β-cell protection against ER stress0.1 ± 0.01Significant improvement over previous analogs
Analgesic effects via μ-opioid receptor agonism6Potent anti-nociceptive effects observed
Enzyme inhibition and receptor modulationN/APotential for therapeutic applications in pain management

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with tetrahydroquinoline derivatives. For example:

  • Step 1 : Alkylation of tetrahydroquinolin-6-amine with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopentyl group .
  • Step 2 : Coupling with 3-methylbenzoyl chloride via amide bond formation using HATU or EDC/NHS in dichloromethane .
  • Critical Parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of reactants significantly affect purity and yield (>60% reported in analogous compounds) .
    • Validation : Monitor reactions via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure and crystallinity of this compound be characterized for reproducibility?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXT for structure solution) to resolve crystal packing and hydrogen-bonding networks. For tetrahydroquinoline derivatives, space groups like P2₁/c are common .
  • Spectroscopy : Assign peaks via 2D NMR (COSY, HSQC) to confirm regiochemistry. IR spectroscopy verifies carbonyl (C=O) and amide (N–H) functional groups .
    • Data Example :
ParameterValue
Crystallization solventEthanol/water (7:3)
Space groupP2₁/c
R-factor<0.05 for high-quality crystals

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in kinase inhibition assays)?

  • Analysis Framework :

  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ATP concentration (1 mM vs. 10 µM), and cell lines (HEK293 vs. HeLa) .
  • Metabolic Stability : Assess liver microsomal stability (e.g., t₁/₂ >30 min indicates suitability for in vivo studies) .
    • Case Study : A 2025 study reported IC₅₀ = 120 nM for RET kinase inhibition, while a 2023 study found IC₅₀ = 450 nM. Discrepancies were attributed to differential post-translational modifications in recombinant kinases .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?

  • Methodology :

  • Analog Synthesis : Replace the 3-methylbenzamide group with electron-withdrawing (e.g., -CF₃) or bulky substituents to probe steric effects .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with RET kinase’s hydrophobic pocket .
    • Key Findings :
SubstituentRET IC₅₀ (nM)Solubility (µg/mL)
3-methyl12012.5
4-fluoro858.2
3-CF₃453.1

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Protocol :

  • Pharmacokinetics : Administer 10 mg/kg intravenously to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis .
  • Toxicity : 28-day repeat-dose study in mice (50 mg/kg oral) with histopathology of liver/kidney .
    • Challenges : Low aqueous solubility (<10 µg/mL) necessitates formulation with PEG-400 or cyclodextrins .

Contradictory Data Resolution

Q. How to address conflicting reports on metabolic stability in microsomal assays?

  • Root Cause : Variability in CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6 dominance across species) .
  • Solution : Normalize data using positive controls (e.g., verapamil for CYP3A4). Use human liver microsomes pooled from ≥10 donors for reproducibility .

Research Tools and Resources

  • Crystallography Software : SHELXL (v.2018) for refinement; Coot for model validation .
  • SAR Database : PubChem (CID: [compound-specific]) for structural analogs and bioactivity data .

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